Phenol, 2-ethoxy-6-methyl-
Description
Contextualizing Phenolic Compounds within Organic Chemistry
Phenolic compounds represent a broad and vital class of organic molecules characterized by a hydroxyl group (-OH) directly attached to an aromatic ring. Their inherent reactivity and diverse functionalities make them indispensable building blocks in organic synthesis and key components in many natural products. The electronic properties of the aromatic ring, influenced by the hydroxyl group and other substituents, dictate their chemical behavior, including their acidity, antioxidant properties, and participation in electrophilic substitution reactions. In recent years, research into phenolic compounds has intensified, driven by their potential applications in medicine, materials science, and industry. benchchem.com
Structural Features and Significance of 3-Ethoxy-2-hydroxybenzaldehyde
3-Ethoxy-2-hydroxybenzaldehyde, also known as o-ethyl vanillin, is a disubstituted benzene (B151609) derivative with the molecular formula C9H10O3. Its structure features a hydroxyl group and an ethoxy group (-OCH2CH3) ortho to a formyl group (-CHO). This specific arrangement of functional groups is of great significance. The intramolecular hydrogen bonding between the hydroxyl hydrogen and the formyl oxygen influences the compound's conformation and reactivity. The presence of the aldehyde function provides a reactive site for condensation reactions, while the phenolic hydroxyl allows for the formation of ethers, esters, and metal complexes.
Table 1: Physicochemical Properties of 3-Ethoxy-2-hydroxybenzaldehyde
| Property | Value |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| CAS Number | 492-88-6 |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 63-67 °C |
This data is compiled from multiple chemical supplier and database entries.
Relationship to 3-Ethoxy-2-hydroxybenzaldehyde and Derived Schiff Bases in Research Focus
The primary research interest in 3-Ethoxy-2-hydroxybenzaldehyde lies in its role as a starting material for the synthesis of Schiff bases. bohrium.comdoaj.orgresearchgate.net Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The reaction of 3-Ethoxy-2-hydroxybenzaldehyde with various primary amines yields a diverse library of Schiff base ligands. bohrium.com
These Schiff bases are often multidentate ligands capable of coordinating with a wide range of metal ions to form stable metal complexes. researchgate.net The resulting complexes have been the subject of extensive research due to their interesting photophysical, catalytic, and biological properties. For example, the condensation of 3-ethoxy-2-hydroxybenzaldehyde with aniline (B41778) produces 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol, a Schiff base that has been investigated for its potential in coordination chemistry and as a precursor to advanced materials. bohrium.com Similarly, reaction with 2-aminophenol (B121084) yields 2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP), which has been studied for its antioxidant properties and as a monomer for the synthesis of oligo-Schiff-bases. doaj.org
Current Research Landscape and Emerging Areas in Phenolic Chemistry
The field of phenolic chemistry is dynamic and continually evolving. Current research extends beyond the synthesis of small molecules to the development of advanced materials and the exploration of novel biological activities. A significant trend is the design and synthesis of complex phenolic structures with tailored properties. This includes the development of polymeric materials derived from phenolic monomers, such as the oligo(2-ethoxy-6-(((2-hydroxyphenyl)imino)-methyl)phenol) mentioned previously, which exhibit interesting optical and morphological properties. doaj.org
Furthermore, the exploration of the biological activities of phenolic derivatives remains a vibrant area of research. The antioxidant and antimicrobial properties of Schiff bases derived from 3-Ethoxy-2-hydroxybenzaldehyde are of particular interest. doaj.orgresearchgate.net The ability of these compounds to coordinate with metal ions is also being harnessed to develop potential therapeutic and diagnostic agents. The ongoing investigation into the structure-property relationships of these phenolic compounds is crucial for the rational design of new molecules with enhanced functionalities for a wide range of applications.
Properties
CAS No. |
2563-06-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-ethoxy-6-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6,10H,3H2,1-2H3 |
InChI Key |
BRUCDOGRMXEGLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Phenol (B47542), 2-ethoxy-6-methyl-
A common method for the alkylation of phenols involves reacting the phenol with an alkene or an alcohol in the presence of a catalyst. For instance, the methylation of phenol to produce o-cresol (B1677501) and 2,6-xylenol is a well-established industrial process. googleapis.comgoogleapis.com This is often carried out in the vapor phase over metal oxide catalysts. wikipedia.org A similar approach could be adapted for the selective ortho-methylation of 2-ethoxyphenol (B1204887).
Precursor Synthesis and Reaction Optimization
The successful synthesis of the target compound is contingent on the availability and purity of its precursors, 2-ethoxyphenol and o-cresol.
Synthesis of 2-Ethoxyphenol: 2-Ethoxyphenol is an aromatic ether that can be synthesized from catechol. In one method, one of the hydroxyl groups of catechol is alkylated using an ethylating agent to yield the corresponding ethyl ether. nih.gov A documented lab-scale synthesis involves the reaction of pyrocatechol (B87986) (catechol) with diethyl sulphate in a mixture of toluene (B28343) and aqueous sodium hydroxide. The reaction mixture is heated to facilitate the reaction, which results in a good yield and high purity of 2-ethoxyphenol. nih.gov
Synthesis of o-Cresol: o-Cresol, or 2-methylphenol, is traditionally extracted from coal tar. wikipedia.org However, a significant portion of the global supply is produced through the methylation of phenol with methanol (B129727). wikipedia.org This reaction is typically catalyzed by metal oxides, such as gamma alumina, at elevated temperatures. googleapis.comgoogleapis.com
Reaction Optimization: The optimization of the proposed synthesis of Phenol, 2-ethoxy-6-methyl- would involve careful control of several parameters to ensure high yield and selectivity, primarily for the ortho-methylation of 2-ethoxyphenol. Key parameters to consider, based on analogous phenol alkylation reactions, include:
Catalyst: The choice of catalyst is crucial for directing the methylation to the ortho position. Mixed-oxide spinels, such as copper-manganese (B8546573) oxides, have shown high ortho-selectivity in the methylation of phenol. ncl.res.in
Temperature: The reaction temperature significantly influences both the conversion rate and the selectivity. For phenol methylation, temperatures can range from 280 to 450°C. google.com
Reactant Ratio: The molar ratio of the phenol to the methylating agent (e.g., methanol) affects the product distribution. An excess of the methylating agent can lead to polymethylation.
Pressure: The reaction can be carried out at pressures ranging from atmospheric to several bars. googleapis.com
Derivatization Strategies of Related Phenolic Aldehydes (e.g., 3-ethoxy-2-hydroxybenzaldehyde)
The derivatization of phenolic aldehydes is a common strategy to create more complex molecules with diverse chemical properties and applications. A prominent example is the synthesis of Schiff bases from 3-ethoxy-2-hydroxybenzaldehyde.
Synthesis of Schiff Base Derivatives via Condensation Reactions
Schiff bases are compounds containing an azomethine group (-CH=N-) and are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. iarconsortium.org The synthesis of Schiff bases from 3-ethoxy-2-hydroxybenzaldehyde involves the reaction of the aldehyde with a primary amine, often under reflux conditions in a suitable solvent like ethanol (B145695) or methanol. nih.gov These reactions are fundamental in coordination chemistry as the resulting Schiff base ligands can coordinate with various metal ions.
Influence of Amine Substituents on Reaction Outcome
The nature of the substituent on the primary amine has a significant impact on the formation, structure, and properties of the resulting Schiff base. The electronic and steric properties of the substituent can influence the nucleophilicity of the amine and the stability of the final product.
| Amine Used with 3-ethoxy-2-hydroxybenzaldehyde | Resulting Schiff Base (Example) | Observations |
| Aniline (B41778) | 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol | Forms a stable Schiff base, which can be further used in complexation reactions. |
| 4-toluidine | 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | The methyl group on the toluidine moiety introduces a slight change in the dihedral angle of the resulting crystal structure compared to the unsubstituted aniline derivative. nih.gov |
| Methylamine | 2-Ethoxy-6-[(methylimino)methyl]phenol | A simple alkyl amine readily forms the corresponding Schiff base. nih.gov |
| 2-amino-4-chlorobenzoic acid | Schiff base with a chlorobenzoic acid moiety | The presence of both chloro and carboxylic acid groups offers additional coordination sites and modifies the electronic properties. |
Optimization of Reaction Conditions: Solvent and Catalysis
The efficiency of Schiff base synthesis can be enhanced by optimizing the reaction conditions, particularly the choice of solvent and the use of catalysts.
Solvent: Alcohols such as ethanol and methanol are commonly used solvents for these condensation reactions, often under reflux. nih.gov The choice of solvent can influence the solubility of the reactants and the ease of product isolation. In some cases, solvent-free conditions have been employed, which can be more environmentally friendly.
Catalysis: While many Schiff base syntheses proceed without a catalyst, the reaction can be facilitated by the presence of an acid or a base. For instance, P2O5/SiO2 has been used as an effective catalyst for the synthesis of Schiff bases from various aldehydes and amines under solvent-free conditions at room temperature, leading to high yields and short reaction times.
| Reactants | Solvent | Catalyst | Conditions | Yield |
| 3-ethoxy-2-hydroxybenzaldehyde and 4-toluidine | Methanol | None specified | Reflux for 2 hours | Not specified |
| 3-ethoxy-2-hydroxybenzaldehyde and methylamine | Ethanol | None specified | Reflux at 323 K for 2 hours | 76% |
| Salicylaldehyde (B1680747) and various diamines | Dichloromethane | P2O5/SiO2 | Reflux | High |
| Benzaldehyde and various diamines | Solvent-free | P2O5/SiO2 | Mechanical stirring at room temperature | Up to 92% |
Reactivity Studies and Transformative Pathways of Phenol, 2-ethoxy-6-methyl- Derived Structures
The structures derived from 2-ethoxy-6-methylphenol and its related Schiff base analogues exhibit a range of chemical reactivities, allowing for further chemical transformations.
The Schiff bases derived from 3-ethoxy-2-hydroxybenzaldehyde can undergo several types of reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The azomethine group (-CH=N-) can be reduced to an amine group (-CH2-NH-), which is a common transformation for Schiff bases.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Metal Complexation: The Schiff base ligands, with their azomethine nitrogen and phenolic oxygen, act as excellent chelating agents, forming stable complexes with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). iarconsortium.orgsemanticscholar.orgrasayanjournal.co.in These metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and coordination environment. rasayanjournal.co.in
Oxidation Reactions Leading to Quinone Derivatives
The oxidation of phenols is a fundamental transformation that can lead to the formation of quinone derivatives, which are valuable intermediates in organic synthesis. While specific studies detailing the oxidation of Phenol, 2-ethoxy-6-methyl- are not extensively documented in publicly available literature, the general principles of phenol oxidation can be applied. The presence of the electron-donating ethoxy and methyl groups is expected to activate the aromatic ring, making it susceptible to oxidation.
The anticipated product from the oxidation of Phenol, 2-ethoxy-6-methyl- would be 2-ethoxy-6-methyl-1,4-benzoquinone. This transformation can be achieved using various oxidizing agents. Common reagents employed for the oxidation of substituted phenols to quinones include Fremy's salt (potassium nitrosodisulfonate), and various metal-based oxidants. For instance, the oxidation of other alkyl- and alkoxy-substituted phenols to their corresponding p-benzoquinones has been successfully achieved using reagents like cobalt-salen complexes in the presence of oxygen. The reaction mechanism typically involves the formation of a phenoxy radical intermediate, which is then further oxidized to the quinone.
A comparative study on the oxidation of various mono-phenols to para-benzoquinones has highlighted the efficacy of different oxidizing systems, including [CoII(salen)] with molecular oxygen, hydrogen peroxide, OXONE®, and dimethyldioxirane (B1199080) (DMD). The choice of oxidant and reaction conditions can significantly influence the yield and selectivity of the desired quinone product.
| Oxidizing System | Potential Product | Comments |
| Fremy's Salt | 2-ethoxy-6-methyl-1,4-benzoquinone | A common and effective reagent for the synthesis of quinones from phenols. |
| [CoII(salen)] / O2 | 2-ethoxy-6-methyl-1,4-benzoquinone | A catalytic system that utilizes molecular oxygen as the terminal oxidant. |
| Hydrogen Peroxide | 2-ethoxy-6-methyl-1,4-benzoquinone | A greener oxidizing agent, often used in the presence of a catalyst. |
| OXONE® | 2-ethoxy-6-methyl-1,4-benzoquinone | A versatile and powerful oxidizing agent. |
| Dimethyldioxirane (DMD) | 2-ethoxy-6-methyl-1,4-benzoquinone | A mild and selective oxidizing agent. |
Reduction Chemistry of Azomethine Functional Groups
Azomethines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. Schiff bases derived from Phenol, 2-ethoxy-6-methyl- can be synthesized through the condensation reaction of its corresponding aldehyde derivative, 2-hydroxy-3-ethoxy-6-methylbenzaldehyde, with primary amines. The resulting azomethine functional group can then be selectively reduced to the corresponding amine.
For example, the Schiff base 2-ethoxy-6-[(methylimino)methyl]phenol is synthesized by the reaction of 2-hydroxy-3-ethoxybenzaldehyde with methylamine. The reduction of this azomethine group would yield the corresponding secondary amine, 2-ethoxy-6-((methylamino)methyl)phenol. This reduction is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another common method for the reduction of imines.
The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride and is often preferred for the selective reduction of imines in the presence of other reducible groups.
| Precursor Azomethine | Reducing Agent | Product |
| 2-ethoxy-6-[(methylimino)methyl]phenol | Sodium Borohydride (NaBH₄) | 2-ethoxy-6-((methylamino)methyl)phenol |
| 2-ethoxy-6-[(phenylimino)methyl]phenol | Lithium Aluminum Hydride (LiAlH₄) | 2-ethoxy-6-((phenylamino)methyl)phenol |
| 2-ethoxy-6-[(arylimino)methyl]phenol | Catalytic Hydrogenation (H₂/Pd-C) | 2-ethoxy-6-((arylamino)methyl)phenol |
Substitution Reactions at the Phenolic and Aromatic Sites
The aromatic ring of Phenol, 2-ethoxy-6-methyl- is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl, ethoxy, and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. However, since the positions ortho and para to the hydroxyl group are already substituted (ethoxy at C2 and methyl at C6), substitution will occur at the remaining available positions, C4 and C5. The directing effects of the ethoxy and methyl groups will also influence the final regiochemical outcome.
Halogenation: Electrophilic halogenation, such as bromination or chlorination, is expected to occur on the aromatic ring. The reaction of Phenol, 2-ethoxy-6-methyl- with a halogenating agent like bromine (Br₂) in a suitable solvent would likely lead to the formation of mono- or di-halogenated products. The precise position of substitution would be determined by the combined directing effects of the existing substituents.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group (-NO₂) is a strong electrophile and will substitute a hydrogen atom on the aromatic ring. For 2-ethoxyphenol, nitration has been shown to yield a mixture of 2-ethoxy-4-nitrophenol (B1581399) and 2-ethoxy-6-nitrophenol (B14178249) byjus.com. By analogy, nitration of Phenol, 2-ethoxy-6-methyl- would be expected to introduce a nitro group at one of the available positions on the ring.
| Reaction | Reagents | Potential Product(s) |
| Bromination | Br₂ / Solvent | Bromo-2-ethoxy-6-methylphenol |
| Chlorination | Cl₂ / Lewis Acid | Chloro-2-ethoxy-6-methylphenol |
| Nitration | HNO₃ / H₂SO₄ | Nitro-2-ethoxy-6-methylphenol |
Investigations into Intramolecular Rearrangements and Tautomerism
Phenolic compounds and their derivatives can undergo various intramolecular rearrangements, which are synthetically useful for introducing functional groups at different positions on the aromatic ring.
Fries Rearrangement: The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.comwikipedia.org For Phenol, 2-ethoxy-6-methyl-, its acetate (B1210297) ester, 2-ethoxy-6-methylphenyl acetate, could potentially undergo a Fries rearrangement to yield acetyl-2-ethoxy-6-methylphenol. The reaction typically produces a mixture of ortho and para isomers. Given the substitution pattern of the starting material, the acyl group would migrate to one of the available positions on the aromatic ring. The reaction conditions, such as temperature and solvent, can influence the regioselectivity of the rearrangement. wikipedia.org
Claisen Rearrangement: The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol. libretexts.org The allyl ether of Phenol, 2-ethoxy-6-methyl-, which is allyl 2-ethoxy-6-methylphenyl ether, could undergo a Claisen rearrangement upon heating. This would result in the migration of the allyl group from the phenolic oxygen to a carbon atom on the aromatic ring, specifically to an available ortho position. If both ortho positions are blocked, a subsequent Cope rearrangement might occur, leading to the para-substituted product. organic-chemistry.org
Tautomerism: Tautomerism in Schiff bases derived from hydroxyaryl aldehydes, such as those from 2-hydroxy-3-ethoxy-6-methylbenzaldehyde, is a well-studied phenomenon. These compounds can exist in equilibrium between the phenol-imine and keto-amine tautomeric forms. Computational studies on related Schiff base compounds have been used to calculate the energy barriers between these tautomers and to understand the influence of substituents on the equilibrium. core.ac.uk
| Rearrangement/Tautomerism | Substrate | Potential Product(s) |
| Fries Rearrangement | 2-ethoxy-6-methylphenyl acetate | Acetyl-2-ethoxy-6-methylphenol |
| Claisen Rearrangement | Allyl 2-ethoxy-6-methylphenyl ether | Allyl-2-ethoxy-6-methylphenol |
| Keto-Enol Tautomerism | Schiff bases of 2-hydroxy-3-ethoxy-6-methylbenzaldehyde | Keto-amine tautomer |
Cycloaromatization and Other Complex Phenol Reaction Pathways
Quinone derivatives, which can be synthesized from Phenol, 2-ethoxy-6-methyl- via oxidation, are valuable dienophiles in Diels-Alder reactions. nih.govresearchgate.net The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been widely applied in the total synthesis of natural products. researchgate.net The resulting cycloadducts can then be further transformed into complex polycyclic systems.
The electron-withdrawing nature of the carbonyl groups in the quinone ring enhances its reactivity as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. beilstein-journals.org The specific reactivity and stereoselectivity of the Diels-Alder reaction would be influenced by the ethoxy and methyl substituents on the quinone ring.
| Reaction | Reactants | Product Type |
| Diels-Alder Reaction | 2-ethoxy-6-methyl-1,4-benzoquinone + Conjugated Diene | Substituted cyclohexene (B86901) derivative |
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other motions of atoms within a molecule. Each mode of vibration corresponds to a specific energy, providing a unique fingerprint of the compound's structure.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of a substituted phenol (B47542) is characterized by several key absorption bands. For Phenol, 2-ethoxy-6-methyl-, the most prominent feature is the O-H stretching vibration, which is highly sensitive to hydrogen bonding. In a condensed phase, this typically appears as a broad band in the region of 3200-3600 cm⁻¹, whereas in the gas phase or in non-polar solvents, a sharper "free" O-H stretch is observed around 3600 cm⁻¹ libretexts.org.
The presence of the aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range libretexts.org. The C-O stretching vibration of the phenolic hydroxyl group results in a strong absorption band typically found between 1200 cm⁻¹ and 1260 cm⁻¹. Furthermore, the ethoxy group introduces its own characteristic vibrations, including C-H stretches of the ethyl group (around 2850-2980 cm⁻¹) and a prominent C-O-C asymmetric stretching band.
While a specific experimental spectrum for 2-ethoxy-6-methylphenol is not widely published, data from its isomer, 2-ethoxy-4-methylphenol (B1359942), provides valuable comparative information. The gas-phase IR spectrum of this isomer shows distinct absorption bands that can be used to approximate the expected regions for the target compound's vibrational modes nist.gov.
Table 1: Typical FT-IR Vibrational Modes for Substituted Alkoxy-Methyl-Phenols Data is based on general values for substituted phenols and spectral data for the isomer 2-ethoxy-4-methylphenol libretexts.orgnist.gov.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (Ethoxy & Methyl) | 2850 - 2980 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
| C-O-C Asymmetric Stretch (Ether) | 1200 - 1275 | Strong |
| C-H Out-of-Plane Bending | 750 - 900 | Strong |
Fourier-Transform Raman (FT-Raman) spectroscopy serves as an excellent complement to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often results in strong signals for non-polar bonds and symmetric vibrations.
For Phenol, 2-ethoxy-6-methyl-, the FT-Raman spectrum would be expected to show strong bands for the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, which is often weak in the IR spectrum. The C-C backbone of the ethyl group and the C-C bond of the methyl group would also yield characteristic Raman signals. General vibrational analyses of substituted phenols confirm the utility of Raman spectroscopy in making unambiguous assignments of fundamental vibrational modes nih.gov. The combination of both IR and Raman data allows for a more complete characterization of the molecule's vibrational framework nih.govnih.gov.
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy utilizes ultraviolet and visible light to induce transitions between electronic energy levels within a molecule, providing information about conjugated systems and non-bonding electrons.
The UV-Vis spectrum of Phenol, 2-ethoxy-6-methyl- is dominated by π → π* electronic transitions associated with the benzene (B151609) ring wikipedia.org. Phenol itself exhibits absorption maxima around 270-275 nm nist.gov. The presence of the hydroxyl (-OH), ethoxy (-OC₂H₅), and methyl (-CH₃) groups, all of which are electron-donating, act as auxochromes. These groups can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.
The compound exists overwhelmingly in the phenol (enol) tautomeric form. The keto-enol tautomerism, while theoretically possible, is energetically unfavorable for simple phenols, and thus the UV-Vis spectrum is characteristic of the enol form. Studies on related, more complex Schiff base derivatives of 2-ethoxyphenol (B1204887) confirm the preference for the enol tautomer even in various solvents researchgate.netsid.ir.
Table 2: Expected UV-Vis Absorption Data for Phenol, 2-ethoxy-6-methyl- in a Non-polar Solvent Predicted values based on the known spectrum of phenol and the expected effects of substituents nist.govroyalsocietypublishing.org.
| Transition | λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π → π* (Primary Band) | ~220 | High |
| π → π* (Secondary Band) | ~275-280 | Moderate |
Solvatochromism describes the shift in the position of UV-Vis absorption bands as a function of solvent polarity wikipedia.org. This effect is particularly pronounced in molecules where the ground state and excited state have different polarities. For Phenol, 2-ethoxy-6-methyl-, the hydroxyl group is a key site for solvent interaction.
In polar protic solvents (e.g., ethanol (B145695), water), the solvent molecules can form hydrogen bonds with the phenolic -OH group. This stabilizes the ground state of the molecule. Upon electronic excitation, the electron density distribution may change, altering the strength of this hydrogen bonding. Typically for phenols, a shift in the π → π* transition is observed. An increase in solvent polarity often leads to a small bathochromic (red) or hypsochromic (blue) shift, depending on the relative stabilization of the ground and excited states royalsocietypublishing.org. Studies on similar molecules like o-cresol (B1677501) have demonstrated that intermolecular interactions with the solvent play a crucial role in the observed absorption profile royalsocietypublishing.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
For Phenol, 2-ethoxy-6-methyl-, ¹H NMR spectroscopy would provide distinct signals for each unique proton environment. The three aromatic protons would appear in the typical aromatic region (δ 6.5-7.5 ppm), with their specific chemical shifts and splitting patterns determined by the electronic effects of the three substituents. The phenolic -OH proton would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration (typically δ 4-7 ppm). The methyl group (-CH₃) would give a sharp singlet around δ 2.0-2.3 ppm. The ethoxy group (-OCH₂CH₃) would present as a quartet for the methylene (B1212753) (-CH₂) protons (around δ 3.8-4.1 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around δ 1.3-1.5 ppm).
¹³C NMR spectroscopy would complement the ¹H NMR data by showing a signal for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbons directly attached to the oxygen atoms (C-OH and C-OEt) being the most downfield. The methyl carbon and the two carbons of the ethoxy group would appear in the upfield region of the spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Phenol, 2-ethoxy-6-methyl- Predicted values are based on standard chemical shift ranges and data from analogous substituted phenols pdx.edursc.org.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -OH | 4.0 - 7.0 (broad s) | - |
| Aromatic C-H (3 positions) | 6.5 - 7.2 (m) | 110 - 130 |
| -CH₃ (ring) | 2.0 - 2.3 (s) | 15 - 20 |
| -O-CH₂-CH₃ | 3.8 - 4.1 (q) | 60 - 65 |
| -O-CH₂-CH₃ | 1.3 - 1.5 (t) | 14 - 16 |
| Aromatic C-OH | - | 150 - 155 |
| Aromatic C-OEt | - | 145 - 150 |
| Aromatic C-CH₃ | - | 120 - 125 |
Based on the comprehensive search for scientific data, it has been determined that specific experimental research findings for the compound "Phenol, 2-ethoxy-6-methyl-" concerning advanced spectroscopic and structural elucidation are not available in the public domain. The scholarly literature and chemical databases consistently report on derivatives of this compound, particularly Schiff bases formed from related aldehydes, rather than on the isolated "Phenol, 2-ethoxy-6-methyl-" itself.
For instance, detailed crystallographic and spectroscopic studies are available for compounds such as (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol and other imine derivatives. These studies provide in-depth analysis of the molecular geometry, hydrogen bonding, and crystal packing of these more complex molecules. However, this information is specific to the derivatives and cannot be accurately extrapolated to the parent compound, "Phenol, 2-ethoxy-6-methyl-", as the addition of substituent groups fundamentally alters the chemical structure, electron distribution, and solid-state architecture.
Therefore, it is not possible to generate a scientifically accurate article with the requested detailed data tables and research findings for the following sections, as no direct experimental data for "Phenol, 2-ethoxy-6-methyl-" was found:
X-ray Crystallography for Solid-State Architecture
Characterization of Intermolecular Interactions and Crystal Packing (e.g., C-H…O, C-H…F, π-π Stacking)
Generating content for these sections without specific data would lead to speculation and scientific inaccuracy, which contravenes the core requirements of the request. Adherence to the strict instruction to focus solely on "Phenol, 2-ethoxy-6-methyl-" precludes the use of data from its derivatives.
Mass Spectrometry for Molecular Weight and Fragmentation Studies
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For Phenol, 2-ethoxy-6-methyl-, which has a molecular formula of C₉H₁₂O₂, the exact molecular weight is 152.0837 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 152.
The fragmentation of Phenol, 2-ethoxy-6-methyl- is predicted to follow pathways characteristic of phenols, aromatic ethers, and alkyl-substituted aromatic rings. The stability of the aromatic ring means that the molecular ion peak is expected to be prominent. libretexts.orglibretexts.org
Key fragmentation pathways would likely include:
Loss of an ethyl radical (•CH₂CH₃): A common fragmentation for ethoxy-substituted compounds is the cleavage of the ethyl group, leading to a resonance-stabilized phenoxy cation. This would result in a significant peak at m/z 123 (M - 29).
Loss of ethylene (B1197577) (C₂H₄): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule from the ethoxy group, resulting in a fragment ion at m/z 124 (M - 28).
Loss of a methyl radical (•CH₃): Cleavage of the methyl group attached to the benzene ring would produce a fragment at m/z 137 (M - 15).
Phenolic Fragmentation: Phenols characteristically undergo the loss of carbon monoxide (CO) or a formyl radical (HCO•) from the molecular ion after rearrangement. libretexts.orgdocbrown.info This could lead to peaks at m/z 124 (M - 28) and m/z 123 (M - 29), respectively.
The relative abundance of these fragments provides a unique fingerprint for the molecule, allowing for its identification and structural confirmation.
Table 1: Predicted Mass Spectrometry Fragmentation for Phenol, 2-ethoxy-6-methyl-
| m/z Value | Proposed Fragment Ion | Formula of Loss | Mass of Loss |
|---|---|---|---|
| 152 | [C₉H₁₂O₂]⁺ (Molecular Ion) | - | - |
| 137 | [C₈H₉O₂]⁺ | •CH₃ | 15 |
| 124 | [C₇H₈O₂]⁺ | C₂H₄ | 28 |
| 123 | [C₇H₇O₂]⁺ | •C₂H₅ | 29 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method provides an empirical formula for the substance, which can be compared against the theoretical composition derived from its proposed molecular formula to verify its purity and identity.
For Phenol, 2-ethoxy-6-methyl-, the molecular formula is C₉H₁₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The verification is achieved by ensuring that the experimentally determined percentages of C and H are in close agreement with the calculated theoretical values.
**Table 2: Theoretical Elemental Composition of Phenol, 2-ethoxy-6-methyl- (C₉H₁₂O₂) **
| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage Composition (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 71.02% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.95% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 21.03% |
| Total | - | 23 | 152.193 | 100.00% |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods are used to predict molecular geometries, electronic distributions, and energy landscapes.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for mapping potential energy surfaces.
For related Schiff base derivatives like (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been successfully used to optimize molecular geometries in both the gas phase and in various solvents using models like the polarizable continuum model (PCM). researchgate.net
Selection and Validation of Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, PBE0, M06-2X) approximates the exchange-correlation energy, while the basis set (e.g., 6-31G(d), 6-311++G(d,p), aug-cc-pVDZ) is the set of mathematical functions used to build the molecular orbitals.
The selection is typically validated by comparing calculated results with experimental data, such as X-ray diffraction data for bond lengths and angles, or with results from higher-level computational methods. For instance, in studies of related molecules, the B3LYP functional combined with the 6-311G(d,p) or 6-311++G(d,p) basis sets has shown good agreement with experimental spectroscopic and structural data. researchgate.netymerdigital.com
Correlation with Experimental Structural Data
A critical step in computational research is the correlation of calculated data with experimental findings. For molecules that can be crystallized, theoretical bond lengths, bond angles, and dihedral angles obtained from DFT geometry optimization are compared with data from single-crystal X-ray diffraction. A strong correlation between the theoretical and experimental values lends confidence to the computational model and its ability to predict other properties. Studies on derivatives have demonstrated that DFT-optimized geometries closely reproduce the solid-state structures determined by X-ray crystallography. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis: Delocalization and Stabilizing Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of electron delocalization.
In analyses of similar compounds, NBO calculations have been crucial for understanding intramolecular hydrogen bonding, such as the n → σ* interaction between a nitrogen lone pair (donor) and an O-H antibonding orbital (acceptor). researchgate.net These interactions are key to understanding the stability and structure of such molecules.
Frontier Molecular Orbital (FMO) Theory: Reactivity Prediction and Charge Transfer (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, characterizing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A small gap suggests the molecule is more reactive. For related compounds, the HOMO and LUMO distributions and their energy gap have been calculated to understand electronic transitions and charge transfer characteristics. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying reactive sites in a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). MEP maps are used to predict where a molecule is susceptible to electrophilic and nucleophilic attack and to understand intermolecular interactions like hydrogen bonding. ymerdigital.comuni-muenchen.de For various phenol (B47542) derivatives, MEP analysis has been used to pinpoint the negative potential around the phenolic oxygen, confirming its role as a primary site for electrophilic attack or hydrogen bond donation. researchgate.net
Studies on Tautomerism and Proton Transfer Mechanisms
Schiff bases derived from phenols containing a hydroxyl group ortho to the azomethine linkage are of considerable interest due to the phenomenon of tautomerism. nih.gov This involves an intramolecular hydrogen bond and the potential for proton transfer between the enol-imine and keto-amine forms.
Relative Stability of Enol-Imine and Keto-Amine Tautomeric Forms
In Schiff bases synthesized from 2-hydroxy-3-ethoxy-5-bromobenzaldehyde, the enol-imine tautomeric form is found to be the stable configuration in the crystal structure. nih.gov The presence of a strong intramolecular O—H⋯N hydrogen bond stabilizes this form, creating a six-membered chelate ring described as an S(6) graph-set motif. nih.gov Computational studies on related Schiff bases, such as (E)-2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol, have further explored this stability. researchgate.net While many similar Schiff bases exist predominantly in the enol-imine form, the keto-amine tautomer can also be significant, with the equilibrium being influenced by factors like solvent polarity and the electronic nature of substituents. ias.ac.in
The stability of these tautomeric forms is a key area of study, as it influences the compound's chemical reactivity and photophysical properties. For instance, in many salicylaldimines (a class of compounds structurally related to the subject of this article), the phenol-imine form is dominant. ias.ac.in
Computational Modeling of Proton Transfer Dynamics
Density Functional Theory (DFT) calculations are a powerful tool for investigating the dynamics of proton transfer in these systems. For the compound (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol, relaxed potential energy surface (PES) scan calculations were performed to determine the energy barrier for the transition between the enol and keto tautomers. nih.gov
These computational models allow for a quantitative understanding of the energy landscape of the proton transfer process. The calculated energy barriers provide insight into the kinetics of the tautomeric interconversion. For example, the enol-keto tautomerism barrier for the aforementioned bromo-substituted Schiff base was calculated to be 1.92 kcal mol⁻¹. nih.gov
| Compound | Method | Calculated Tautomerism Energy Barrier (kcal mol⁻¹) |
| (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol | DFT/B3LYP/6-311G++(d,p) | 1.92 |
This table presents the computationally determined energy barrier for the enol-keto tautomerism in a related Schiff base compound.
Supramolecular Interactions and Crystal Engineering Insights
The arrangement of molecules in the crystalline state is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for crystal engineering, which aims to design materials with specific properties.
Hirshfeld Surface Analysis and Quantitative Fingerprint Plots
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. For the Schiff base (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), this analysis was used to investigate the supramolecular assembly. nih.gov The Hirshfeld surface plotted over the normalized contact distance (dnorm) reveals regions of close intermolecular contact, indicated by red patches. nih.gov
Void Analysis in Crystal Structures for Mechanical Properties
Void analysis is a computational technique used to examine the empty spaces within a crystal structure. The size and distribution of these voids can have a significant impact on the material's mechanical properties. nih.gov If a crystal packing results in large voids, the molecules are not tightly packed, which can lead to mechanical instability. nih.gov For the ETPMP crystal, a void analysis was performed to assess its mechanical response. nih.govacs.org By calculating the volume of the voids and the percentage of free space in the unit cell, it is possible to infer the compactness of the crystal packing and its likely mechanical stability. nih.gov
Coordination Chemistry and Metal Complexation
Design and Synthesis of Phenol-Derived Schiff Base Ligands (from 3-ethoxy-2-hydroxybenzaldehyde)
The primary precursor for Schiff base ligands incorporating the Phenol (B47542), 2-ethoxy-6-methyl- moiety is 3-ethoxy-2-hydroxybenzaldehyde. The design of these ligands is predicated on the condensation reaction between this aldehyde and a primary amine (R-NH2), which introduces an imine (-C=N-) functionality. This synthetic strategy is highly modular, allowing for the introduction of a wide range of functionalities (R-groups) that can influence the ligand's denticity, solubility, and electronic properties.
The synthesis typically involves a straightforward one-pot condensation reaction where equimolar amounts of 3-ethoxy-2-hydroxybenzaldehyde and a selected primary amine are refluxed in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The general reaction is depicted below:
Figure 1: General synthesis of Schiff base ligands from 3-ethoxy-2-hydroxybenzaldehyde.
The choice of the primary amine is a critical design element. For instance, using simple alkyl or aryl amines results in bidentate ligands, where coordination to a metal center occurs through the deprotonated phenolic oxygen and the imine nitrogen. To increase the denticity, amines containing additional donor groups can be employed. For example, the use of amino acids, such as 2-aminobenzoic acid, introduces a carboxylic acid group, rendering the resulting Schiff base a potentially tridentate ligand. Similarly, diamines like ethylenediamine (B42938) can be used to create tetradentate ligands.
The presence of the ethoxy group at the 3-position and the methyl group (implicitly formed from the phenolic structure) at the 6-position of the phenol ring can also influence the ligand's properties. These groups can exert steric effects that may affect the coordination geometry of the resulting metal complexes and can also modulate the electronic properties of the aromatic ring, thereby influencing the ligand field strength.
Synthesis of Metal Complexes with Phenol, 2-ethoxy-6-methyl- Scaffold Ligands
The Schiff base ligands derived from 3-ethoxy-2-hydroxybenzaldehyde readily form stable complexes with a variety of metal ions. The synthesis of these complexes is generally achieved by reacting the pre-synthesized ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the final structure of the complex.
Schiff base ligands based on the Phenol, 2-ethoxy-6-methyl- scaffold have been successfully used to coordinate with a range of d-block transition metal ions. The synthesis typically involves the reaction of the Schiff base ligand with a metal(II) or metal(III) salt, such as chlorides or nitrates, in an alcoholic solution.
For instance, complexes of Co(II), Cu(II), and Zn(II) have been synthesized by treating a Schiff base derived from 3-ethoxy-2-hydroxybenzaldehyde and p-toluidine (B81030) with the corresponding metal chlorides in a 2:1 ligand-to-metal ratio. The resulting complexes often exhibit octahedral or square planar geometries. Similarly, a Schiff base formed from 3-ethoxy-2-hydroxybenzaldehyde and 2-aminobenzoic acid has been used to prepare complexes of Co(II), Ni(II), Cu(II), and Zn(II). In these cases, the ligand can act as a tridentate chelating agent.
The general synthetic route to these transition metal complexes can be summarized as follows:
n(Ligand) + M(X)m → [M(Ligand)n]Xm
Where M is the transition metal ion, X is the counter-ion (e.g., Cl-, NO3-), and n is the number of ligand molecules coordinated to the metal center.
| Metal Ion | Precursor Salt | Ligand (example) | Resulting Complex Geometry (example) |
| Co(II) | CoCl2·6H2O | 2-((p-tolyliminomethyl)-6-ethoxyphenol | Octahedral |
| Cu(II) | CuCl2·2H2O | 2-((p-tolyliminomethyl)-6-ethoxyphenol | Distorted Octahedral |
| Zn(II) | ZnCl2 | 2-((p-tolyliminomethyl)-6-ethoxyphenol | Square Planar |
| Cr(III) | CrCl3·6H2O | (E)-2-ethoxy-6-((pyren-1-ylimino)methyl)phenol | Distorted Octahedral nih.gov |
| Fe(III) | FeCl3 | (E)-2-ethoxy-6-((pyren-1-ylimino)methyl)phenol | Distorted Octahedral nih.gov |
The coordination chemistry of lanthanide ions with Schiff base ligands is of significant interest due to the unique photophysical properties of the resulting complexes. Schiff base ligands derived from substituted salicylaldehydes can act as "antenna ligands," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.
The synthesis of lanthanide complexes, such as those with Samarium(III), follows a similar methodology to that of transition metal complexes. A Schiff base ligand, for example, one derived from 2-hydroxy-1-naphthaldehyde (B42665) and 2-aminobenzoic acid, can be reacted with a Sm(III) salt, such as Sm(NO3)3·6H2O, in a suitable solvent. The resulting complex often contains the lanthanide ion coordinated to the donor atoms of the Schiff base ligand, with the coordination sphere typically completed by solvent molecules or counter-ions. In one such reported case, the Sm(III) ion was coordinated to the imine nitrogen, phenolic oxygen, and carboxylic oxygen of the tridentate Schiff base ligand ajol.info.
Structural Characterization of Metal-Ligand Coordination
A variety of spectroscopic and analytical techniques are employed to elucidate the structure of the metal complexes, including the coordination geometry and the binding mode of the ligand.
Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the Schiff base ligand to the metal ion. A key diagnostic feature is the shift of the C=N (imine) stretching vibration to a lower frequency in the complex compared to the free ligand, which is indicative of the coordination of the imine nitrogen to the metal center. Furthermore, the appearance of new bands in the far-IR region can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of coordination.
Electronic spectroscopy (UV-Vis) provides information about the coordination geometry of the metal ion. The d-d transitions observed for transition metal complexes are sensitive to the ligand field environment. For example, the electronic spectra of Co(II) complexes can distinguish between tetrahedral and octahedral geometries. Magnetic susceptibility measurements further aid in determining the geometry and the spin state of the metal ion.
| Metal Complex (example) | Coordination Geometry | Ligand Binding Mode |
| [Co(EST)2(H2O)2] | Octahedral | Bidentate (N, O) |
| [Cu(EST)2(H2O)2] | Distorted Octahedral | Bidentate (N, O) |
| [Zn(EST)(Cl)(H2O)] | Square Planar | Bidentate (N, O) |
| [Cr(L)2]Cl | Distorted Octahedral nih.gov | Bidentate (N, O) nih.gov |
| [Fe(L)2]Cl | Distorted Octahedral nih.gov | Bidentate (N, O) nih.gov |
EST = 2-((p-tolyliminomethyl)-6-ethoxyphenol; L = (E)-2-ethoxy-6-((pyren-1-ylimino)methyl)phenol
The coordination of a metal ion can have a significant impact on the conformation and electronic structure of the Schiff base ligand. Upon complexation, the ligand is forced to adopt a conformation that allows for the optimal overlap of its donor orbitals with the metal ion's acceptor orbitals. This can lead to a more rigid and planar structure compared to the free ligand.
Schiff bases derived from hydroxyaryl aldehydes can exist in tautomeric forms, typically a phenol-imine form and a keto-amine form, which are in equilibrium. The position of this equilibrium can be influenced by the solvent, temperature, and the nature of the substituents on the ligand. Importantly, coordination to a metal ion can stabilize one tautomeric form over the other. The metal ion's Lewis acidity plays a crucial role; a more Lewis acidic metal ion will polarize the N-H or O-H bond, favoring the keto-amine or enol-imine form, respectively. This change in tautomeric form upon coordination can be observed through changes in the IR and NMR spectra of the complexes compared to the free ligand. For instance, a shift in the C-O and C=N stretching frequencies in the IR spectrum can indicate a change in the electronic distribution within the ligand upon coordination.
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes derived from ligands incorporating the "Phenol, 2-ethoxy-6-methyl-" moiety, particularly through Schiff base derivatives, offer significant insights into their coordination geometry and the nature of the metal-ligand interactions. These properties are primarily investigated using spectroscopic techniques such as UV-Vis and Electron Spin Resonance (ESR), alongside magnetic susceptibility measurements.
UV-Vis and ESR Spectroscopic Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within metal complexes. For complexes involving Schiff base ligands derived from 2-ethoxy-6-formylphenol, the spectra typically exhibit bands corresponding to intra-ligand (π → π* and n → π*) transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transitions, which are characteristic of the metal center, are often observed in the visible region and provide crucial information about the coordination geometry of the metal ion.
In a study of metal complexes with a Schiff base derived from 3-ethoxy salicylaldehyde (B1680747) (a precursor to 2-ethoxy-6-methylphenol), the electronic spectra indicated different geometries for various metal ions. For instance, a Co(II) complex was suggested to have a tetrahedral geometry, while Cr(III) and Fe(III) complexes were proposed to adopt distorted octahedral geometries based on their electronic spectral data nih.govresearchgate.net. The Cu(II) complex in the same study displayed a broad band in the 650–750 nm range, which is attributed to d-d electronic transitions (²T₂ → ²E), suggesting a distorted tetrahedral geometry nih.gov.
Electron Spin Resonance (ESR) spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II). The ESR spectrum of a Cu(II) complex with a Schiff base ligand incorporating the 2-ethoxy-phenol unit provided further evidence for a distorted tetrahedral geometry nih.govresearchgate.net. The g-values obtained from the ESR spectrum can give detailed information about the electronic environment of the unpaired electron and the nature of the metal-ligand bonding.
Table 1: Spectroscopic Data for Selected Metal Complexes with 2-ethoxy-phenol Schiff Base Derivatives
| Metal Ion | Proposed Geometry | Key UV-Vis Bands (nm) | ESR Parameters |
| Co(II) | Tetrahedral | - | - |
| Cr(III) | Distorted Octahedral | - | - |
| Fe(III) | Distorted Octahedral | - | - |
| Cu(II) | Distorted Tetrahedral | ~425 (LMCT), 650-750 (d-d) | g∥ > g⊥ > 2.0023 |
Note: Specific band positions and ESR parameters can vary depending on the full structure of the Schiff base ligand and the solvent used.
Magnetic Susceptibility Studies
Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in a metal complex, which in turn helps in determining its geometry and the oxidation state of the metal ion.
For the aforementioned series of complexes with a Schiff base ligand derived from 3-ethoxy salicylaldehyde, magnetic moment data supported the geometries proposed by electronic spectroscopy nih.govresearchgate.net. For example, the magnetic moment of the Co(II) complex was consistent with a high-spin d⁷ ion in a tetrahedral environment. Similarly, the magnetic moments for the Cr(III) and Fe(III) complexes were in agreement with the expected values for d³ and high-spin d⁵ ions in octahedral fields, respectively. The magnetic moment of the Cu(II) complex was as expected for a d⁹ ion with one unpaired electron.
Table 2: Magnetic Properties of Selected Metal Complexes
| Metal Complex | Magnetic Moment (μ_eff, B.M.) | Number of Unpaired Electrons | Inferred Geometry |
| Co(II) Complex | ~4.2 - 4.8 | 3 | Tetrahedral |
| Cr(III) Complex | ~3.8 | 3 | Octahedral |
| Fe(III) Complex | ~5.9 | 5 | Octahedral |
| Cu(II) Complex | ~1.8 - 2.2 | 1 | Distorted Tetrahedral |
Note: The magnetic moment values are typical ranges found for such complexes.
Supramolecular Assembly in Metal-Organic Frameworks and Coordination Polymers
The use of "Phenol, 2-ethoxy-6-methyl-" as a direct building block or ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers is not extensively documented in publicly available research. While the broader fields of MOF and coordination polymer synthesis are vast, with numerous examples of phenol-based ligands being utilized, specific studies focusing on the 2-ethoxy-6-methyl substituted phenol are limited.
The potential for "Phenol, 2-ethoxy-6-methyl-" to act as a ligand in such supramolecular structures is plausible. The hydroxyl group can be deprotonated to coordinate to a metal center, and the ethoxy and methyl groups could influence the resulting framework's topology, porosity, and host-guest properties through steric and electronic effects.
Schiff base derivatives of the related 2-hydroxy-3-ethoxybenzaldehyde have been used to create discrete metal complexes nih.govresearchgate.netnih.gov. It is conceivable that bifunctional or multifunctional ligands incorporating the "Phenol, 2-ethoxy-6-methyl-" core could be designed to act as linkers in the formation of extended one-, two-, or three-dimensional coordination polymers. For instance, the addition of carboxylic acid or other coordinating groups to the phenolic ring would provide the necessary connectivity for framework construction.
Comparative Analysis and Structure Property Relationships
Systematic Comparison with Related Substituted Phenols and Analogues (e.g., Methoxy (B1213986) Analogues)
To understand the influence of the ethoxy group, a direct comparison with its methoxy analogue, 2-methoxy-6-methylphenol, is particularly insightful. The additional methylene (B1212753) group in the ethoxy substituent, while seemingly minor, can induce significant changes in steric hindrance and electronic properties.
The electronic properties of ortho-substituted phenols are influenced by a combination of inductive and resonance effects of the substituents. Both methoxy and ethoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring. However, they also exhibit an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.
| Property | Phenol (B47542), 2-ethoxy-6-methyl- | 2-Methoxy-6-methylphenol | Key Differences |
| Predicted pKa | Data not readily available | ~10.32 chemicalbook.com | The slightly greater electron-donating ability of the ethoxy group might lead to a marginally higher pKa (lower acidity) compared to the methoxy analogue. |
| Steric Hindrance | Higher | Lower | The bulkier ethoxy group can sterically hinder reactions involving the hydroxyl group and the ortho positions. |
| Lipophilicity (log P) | Predicted to be higher | ~1.82 (estimated) chemicalbook.com | The additional ethyl group in the ethoxy substituent increases its nonpolar character, leading to higher lipophilicity. |
This table is based on established chemical principles and available data for analogous compounds. Specific experimental values for Phenol, 2-ethoxy-6-methyl- are not widely published.
Spectroscopic data provides further insights. For instance, the infrared (IR) spectrum of a derivative of 2-ethoxy-6-methylphenol, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, shows a broad O-H stretching frequency in the 2000-3000 cm⁻¹ region, indicative of strong intramolecular hydrogen bonding. researchgate.netresearchgate.net This is a common feature in ortho-substituted phenols with substituents capable of forming hydrogen bonds. Similar intramolecular interactions are expected in 2-methoxy-6-methylphenol.
Elucidation of Substituent Effects on Chemical Reactivity and Electronic Structure
The ethoxy and methyl groups at the 2 and 6 positions significantly modulate the reactivity and electronic landscape of the phenol ring.
Electronic Effects:
Resonance Effect: The lone pairs on the oxygen of the ethoxy group can delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. This activating effect makes the ring more susceptible to electrophilic aromatic substitution.
Inductive Effect: The electronegative oxygen atom of the ethoxy group exerts an electron-withdrawing inductive effect (-I), which slightly deactivates the ring.
Hyperconjugation: The methyl group is a weak electron-donating group through hyperconjugation, further activating the ring.
The net effect is an activated aromatic ring, with the ortho and para positions being particularly electron-rich. However, the two ortho positions are already substituted, directing further reactions to the remaining para and meta positions, with a preference for the para position due to steric hindrance.
Steric Effects:
The bulk of the ethoxy group, being larger than a methoxy group, can sterically hinder the approach of reactants to the hydroxyl group and the adjacent positions on the ring. This steric hindrance can influence the regioselectivity of reactions and potentially lower reaction rates compared to less hindered analogues. For example, in reactions involving the phenolic hydroxyl group, the ethoxy group may partially block access, affecting processes like etherification or esterification.
Rational Design Principles for Targeted Compound Development
The understanding of structure-property relationships in substituted phenols like "Phenol, 2-ethoxy-6-methyl-" allows for the rational design of new compounds with specific, targeted properties.
Modulating Acidity: The acidity of the phenolic proton can be fine-tuned by altering the electronic nature of the substituents. To increase acidity, electron-withdrawing groups could be introduced on the ring. Conversely, to decrease acidity, more potent electron-donating groups could be employed.
Controlling Reactivity and Regioselectivity: The steric and electronic effects of the ortho substituents can be exploited to direct the course of chemical reactions. For instance, if a reaction is desired at the para position, the bulky ortho groups can serve to block ortho attack, thereby enhancing para selectivity.
Enhancing Biological Activity: In the context of medicinal chemistry, particularly in the design of antioxidants, the electron-donating nature of the alkoxy group can be beneficial. The ability to donate a hydrogen atom from the hydroxyl group is a key mechanism of antioxidant activity, and this is influenced by the O-H bond dissociation energy (BDE). Electron-donating groups generally lower the BDE, potentially enhancing antioxidant efficacy. The lipophilicity, influenced by the length of the alkyl chain in the alkoxy group, is also a critical parameter for biological activity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
By systematically modifying the substituents on the phenolic scaffold, it is possible to develop a library of compounds with a range of properties, optimized for specific applications, be it in materials science, catalysis, or pharmacology.
Future Research Trajectories and Interdisciplinary Prospects
Advancements in Green Synthesis Methodologies
The chemical industry's shift towards sustainability is driving the development of environmentally benign synthesis methods. For "Phenol, 2-ethoxy-6-methyl-", future research in green synthesis is anticipated to move beyond traditional approaches to minimize waste, reduce energy consumption, and utilize renewable resources. nih.govmdpi.com
Key areas of advancement include:
Catalyst-assisted Reactions: Developing novel catalysts, potentially biocatalysts or solid-supported catalysts, can lead to more efficient and selective syntheses. These methods often allow for reactions to occur under milder conditions and can be designed for easy separation and recycling, aligning with green chemistry principles. royalsocietypublishing.org
Alternative Solvents: Research is expected to focus on replacing hazardous organic solvents with greener alternatives such as ionic liquids, supercritical fluids (like CO2), or even water. royalsocietypublishing.org Solvent-free mechanochemical methods, where reactants are ground together, also present a promising, energy-efficient alternative to conventional solution-based processes.
Renewable Feedstocks: A significant long-term goal is the synthesis of phenolic compounds from renewable biomass sources like lignin, which is rich in phenolic units. nih.govrsc.org This would reduce the reliance on petrochemical precursors and contribute to a more circular economy.
Energy-Efficient Processes: The use of microwave irradiation, ultrasound, and UV-irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating methods. royalsocietypublishing.org
These green methodologies aim to create more sustainable and cost-effective production pathways for "Phenol, 2-ethoxy-6-methyl-" and its derivatives.
Application of Advanced In-Situ Spectroscopic Techniques
A deeper understanding of reaction mechanisms and the behavior of "Phenol, 2-ethoxy-6-methyl-" in various chemical environments is crucial for optimizing its synthesis and applications. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for gaining these insights. researchgate.net
Future research will likely involve the application of techniques such as:
In-situ Infrared (IR) and Raman Spectroscopy: These methods can provide real-time information about the formation and consumption of reactants, intermediates, and products, offering a detailed view of the reaction kinetics and mechanism.
In-situ X-ray Absorption Spectroscopy (XAS): XAS is particularly useful for studying catalytic reactions, providing information on the electronic structure and coordination environment of catalyst active sites as they interact with "Phenol, 2-ethoxy-6-methyl-" or its precursors. frontiersin.org
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used to follow the course of a reaction in the solution phase, identifying and quantifying the species present at any given time.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and quantify phenol (B47542) derivatives in complex mixtures without extensive separation steps, which is valuable for reaction monitoring and product analysis. morressier.com
By providing a window into the dynamic processes occurring during chemical transformations, these in-situ techniques will enable researchers to refine reaction conditions, improve yields, and design more efficient catalytic systems for the synthesis and functionalization of "Phenol, 2-ethoxy-6-methyl-". researchgate.netumich.edu
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules with desired properties. nih.gov For "Phenol, 2-ethoxy-6-methyl-", these computational tools can be leveraged to explore its vast chemical space and identify novel derivatives with enhanced functionalities.
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build QSAR models that predict the biological or chemical activity of new "Phenol, 2-ethoxy-6-methyl-" derivatives. nih.govijain.orgresearchgate.net This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing. nih.gov
Predictive Modeling of Properties: AI models can be developed to predict various physicochemical properties, such as solubility, stability, and toxicity, which is crucial for designing compounds for specific applications. mdpi.com For instance, machine learning has been used to predict the cytotoxicity of phenols with high precision. ijain.orgresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on a set of desired properties, potentially leading to the discovery of novel "Phenol, 2-ethoxy-6-methyl-" derivatives with unique therapeutic or material science applications.
The integration of AI and ML into the research workflow promises to significantly reduce the time and cost associated with the development of new compounds derived from "Phenol, 2-ethoxy-6-methyl-".
Interactive Table: Machine Learning Models in Phenolic Compound Research
| Model Type | Application | Predicted Property | Reference |
|---|---|---|---|
| Deep Neural Network (DNN) | QSAR | Cytotoxicity of phenols | ijain.orgresearchgate.net |
| Artificial Neural Networks (ANN) | Optimization of Extraction | Total phenolic content, flavonoid content | nih.gov |
| Gaussian Process Regression | Sensor Data Analysis | Concentration of phenolic compounds | mdpi.com |
Expansion into Novel Research Disciplines (e.g., Environmental Chemistry, Material Science)
The unique chemical structure of "Phenol, 2-ethoxy-6-methyl-" provides opportunities for its application in a variety of research disciplines beyond its current uses. The strategic functionalization of the phenol ring is a powerful tool for creating value-added materials. nih.govrsc.org
Future research could explore its potential in:
Environmental Chemistry: Phenolic compounds can act as antioxidants and radical scavengers. Derivatives of "Phenol, 2-ethoxy-6-methyl-" could be investigated for their potential in environmental remediation, such as in the stabilization of biofuels or as additives in biodegradable polymers to prevent oxidative degradation. The study of its environmental fate and transport would also be a key research area.
Material Science: The phenolic scaffold is a fundamental building block for polymers and resins. nih.gov Research into the polymerization of "Phenol, 2-ethoxy-6-methyl-" or its incorporation into existing polymer backbones could lead to the development of new materials with tailored properties, such as high thermal stability, specific optical properties, or enhanced durability. Its derivatives could also be explored as components in the synthesis of organic light-emitting diodes (OLEDs), sensors, or advanced coatings.
By exploring these novel research avenues, the scientific community can unlock new applications and further establish the importance of "Phenol, 2-ethoxy-6-methyl-" as a versatile chemical building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
